molecular formula C10H18O B1586040 (+)-Terpinen-4-ol CAS No. 2438-10-0

(+)-Terpinen-4-ol

Cat. No.: B1586040
CAS No.: 2438-10-0
M. Wt: 154.25 g/mol
InChI Key: WRYLYDPHFGVWKC-SNVBAGLBSA-N
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Description

(+)-Terpinen-4-ol: is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including tea tree oil. It is known for its pleasant aroma and is widely used in the fragrance and flavor industries. The compound has also garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydration of Terpinene: One common method for synthesizing (+)-Terpinen-4-ol involves the hydration of terpinene. This reaction typically requires an acidic catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective formation of the desired alcohol.

    Reduction of Terpinene-4-one: Another synthetic route involves the reduction of terpinene-4-one using reducing agents like sodium borohydride or lithium aluminum hydride. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as tea tree oil, through steam distillation. The essential oil is then subjected to fractional distillation to isolate the desired compound. This method is preferred for its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Terpinen-4-ol can undergo oxidation reactions to form terpinene-4-one. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and reaction conditions. For example, reduction with lithium aluminum hydride can yield a mixture of alcohols.

    Substitution: this compound can participate in substitution reactions, particularly with halogens, to form halogenated derivatives. These reactions typically require the presence of a halogen source, such as chlorine or bromine, and a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Chlorine, bromine, catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Terpinene-4-one.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated terpinen-4-ol derivatives.

Scientific Research Applications

Chemistry: (+)-Terpinen-4-ol is used as a starting material for the synthesis of various organic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against a range of bacteria and fungi. It is also investigated for its potential as an anti-inflammatory agent.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including wound healing and as an adjunct in the treatment of infections. Its antioxidant properties also make it a candidate for preventing oxidative stress-related diseases.

Industry: In the industrial sector, this compound is used in the formulation of cleaning products, cosmetics, and personal care items due to its pleasant aroma and antimicrobial properties.

Mechanism of Action

The mechanism of action of (+)-Terpinen-4-ol involves its interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis. The compound also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Comparison with Similar Compounds

    Terpinene-4-one: An oxidized form of (+)-Terpinen-4-ol with similar antimicrobial properties but different reactivity.

    α-Terpineol: Another monoterpene alcohol with a similar structure but differing in the position of the hydroxyl group, leading to variations in its biological activity.

    γ-Terpinene: A related monoterpene hydrocarbon that lacks the hydroxyl group, resulting in different chemical and biological properties.

Uniqueness: this compound is unique due to its combination of antimicrobial, anti-inflammatory, and antioxidant properties. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis. The compound’s natural occurrence and ease of extraction further enhance its appeal for various applications.

Properties

IUPAC Name

(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLYDPHFGVWKC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@](CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

211.00 to 213.00 °C. @ 760.00 mm Hg
Record name (S)-p-Menth-1-en-4-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2438-10-0
Record name (+)-Terpinen-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Terpineol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Terpinen-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-TERPINEOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZK34LN80N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (S)-p-Menth-1-en-4-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from terpinolene can be reduced to p-mentha-1,8-dien-4-ol and this can be selectively catalytically hydrogenated to give 4-terpineol.
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Synthesis routes and methods II

Procedure details

linalool; linalyl acetate; geraniol; nerol 2-(1,1-dimethylethyl)cyclohexanol acetate; benzyl acetate; terpenes (orange)
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Synthesis routes and methods III

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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